![molecular formula C4H4FN7O12 B13750042 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane CAS No. 60569-13-3](/img/structure/B13750042.png)
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane is a chemical compound with the molecular formula C₄H₄FN₇O₁₂ and a molecular weight of 361.1127 g/mol It is known for its complex structure, which includes fluorine, nitrogen, and multiple nitro groups
Vorbereitungsmethoden
The synthesis of 1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane involves multiple steps and specific reaction conditions. The synthetic routes typically include nitration reactions, where nitro groups are introduced into the molecule. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Analyse Chemischer Reaktionen
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: Used in the production of specialized materials and chemicals.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-1,1,3,5,5-hexanitro-3-azapentane can be compared with other similar compounds, such as:
1,1,3,5,5-Hexanitro-3-azapentane: Lacks the fluorine atom, which may affect its reactivity and applications.
1-Fluoro-1,1,3,5,5-pentanitro-3-azapentane: Has one less nitro group, which may influence its chemical properties and uses.
Eigenschaften
60569-13-3 | |
Molekularformel |
C4H4FN7O12 |
Molekulargewicht |
361.11 g/mol |
IUPAC-Name |
N-(2-fluoro-2,2-dinitroethyl)-N-(2,2,2-trinitroethyl)nitramide |
InChI |
InChI=1S/C4H4FN7O12/c5-3(7(13)14,8(15)16)1-6(12(23)24)2-4(9(17)18,10(19)20)11(21)22/h1-2H2 |
InChI-Schlüssel |
URDZLMZOIWPZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.